An In-depth Technical Guide to 1-Heptyl-2-thiourea: Chemical Properties, Structure, and Scientific Context
An In-depth Technical Guide to 1-Heptyl-2-thiourea: Chemical Properties, Structure, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 1-Heptyl-2-thiourea, a mono-substituted alkylthiourea. While specific experimental data for this particular compound is limited in published literature, this document synthesizes information from analogous compounds and established chemical principles to offer a comprehensive technical overview. We will delve into its fundamental properties, molecular structure, a robust synthesis protocol, expected analytical characteristics, and the broader context of its potential applications in research and development.
Introduction: The Significance of the Thiourea Scaffold
Thiourea, SC(NH₂)₂, and its derivatives are a cornerstone in medicinal and synthetic chemistry.[1][2] The replacement of urea's oxygen atom with sulfur imparts unique chemical properties, including enhanced metal chelation capabilities and a distinct electronic profile.[1] Substituted thioureas are recognized as "privileged structures" because they form the backbone of numerous compounds with a vast spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][3] The N-alkyl substituents, such as the heptyl group in 1-Heptyl-2-thiourea, play a crucial role in modulating the compound's lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[2][4]
Physicochemical and Structural Properties
1-Heptyl-2-thiourea is an organosulfur compound featuring a seven-carbon alkyl chain attached to one of the nitrogen atoms of the thiourea core.
Table 1: Core Properties of 1-Heptyl-2-thiourea
| Property | Value | Source |
| IUPAC Name | Heptylthiourea | [5] |
| CAS Number | 3098-03-1 | [6][7] |
| Molecular Formula | C₈H₁₈N₂S | [5] |
| Molecular Weight | 174.31 g/mol | N/A |
| Monoisotopic Mass | 174.11906 Da | [5] |
| Melting Point | Data not available. For comparison, N-Ethylthiourea melts at 108-110 °C.[8] | N/A |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol and DMSO.[2][9] | N/A |
| XlogP (Predicted) | 2.4 | [5] |
Molecular Structure and Conformation
The fundamental structure of 1-Heptyl-2-thiourea is depicted below.
Caption: Chemical structure of 1-Heptyl-2-thiourea.
Key structural insights, drawn from crystallographic studies of analogous N-alkyl and N,N,N'-trisubstituted thioureas, include:
-
Planarity and Tautomerism : The S=C-N₂ core of the thiourea moiety is planar.[10] Thiourea exists in a tautomeric equilibrium between the dominant thione form (C=S) and the thiol (isothiourea) form (C-SH).[1] This equilibrium is fundamental to its reactivity and coordination chemistry.
-
Bond Characteristics : The C=S double bond is typically around 1.70 Å, and the C-N bonds are approximately 1.35 Å, indicating significant delocalization of pi-electrons across the N-C-S system.[10]
-
Intermolecular Interactions : A defining feature in the solid state of mono-substituted thioureas is the formation of strong intermolecular hydrogen bonds. The N-H protons act as hydrogen bond donors, and the sulfur atom acts as an acceptor. This N-H···S=C interaction often leads to the formation of centrosymmetric dimers or infinite chains in the crystal lattice, significantly influencing the material's melting point and solubility.[10]
Synthesis of 1-Heptyl-2-thiourea
The synthesis of N-mono-substituted thioureas is most reliably achieved through the reaction of an amine with an isothiocyanate. However, for a primary thiourea like 1-Heptyl-2-thiourea, the reaction is between a primary amine (heptylamine) and a source of thiocyanic acid or by reacting heptyl isothiocyanate with ammonia. The latter is a common and high-yielding approach.
Caption: Generalized workflow for the synthesis of 1-Heptyl-2-thiourea.
Experimental Protocol: Synthesis from Heptyl Isothiocyanate
This protocol is adapted from standard procedures for the synthesis of N-alkyl thioureas.[11][12]
Materials:
-
Heptyl isothiocyanate
-
Ammonia (e.g., 28-30% solution in water or 2.0 M solution in ethanol)
-
Ethanol
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve heptyl isothiocyanate (1.0 equivalent) in ethanol (approx. 20 mL).
-
Amine Addition: Cool the flask in an ice bath. To the stirred solution, add an ethanolic solution of ammonia (1.1 equivalents) dropwise over 15-20 minutes. The use of ethanolic ammonia is preferred to minimize side reactions associated with aqueous bases.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.
-
Product Isolation: Upon completion, a white precipitate typically forms. If not, the reaction volume can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting material.
-
Drying and Characterization: Dry the purified white solid under vacuum. The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-Heptyl-2-thiourea.
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show:
-
A triplet at ~0.8-0.9 ppm corresponding to the terminal methyl (CH₃) group of the heptyl chain.
-
A broad multiplet between ~1.2-1.6 ppm for the five methylene (CH₂) groups of the heptyl chain.
-
A multiplet around ~3.2-3.4 ppm for the methylene group adjacent to the nitrogen (N-CH₂).
-
Broad signals for the N-H protons. The NH₂ protons may appear as a broad singlet, and the N-H proton adjacent to the heptyl group may appear as a triplet due to coupling with the adjacent CH₂ group. Their chemical shifts can be variable and are solvent-dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to feature:
-
A characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-183 ppm .[13]
-
Multiple signals in the aliphatic region (14-45 ppm) corresponding to the seven distinct carbons of the heptyl chain.
-
-
FTIR Spectroscopy: The infrared spectrum will be dominated by vibrations of the thiourea core and the alkyl chain:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to symmetric and asymmetric stretching of the N-H bonds.
-
C-H Stretching: Sharp peaks between 2850-2960 cm⁻¹ from the heptyl group's C-H bonds.
-
N-H Bending (Amide II): A strong band around 1550-1620 cm⁻¹.
-
C-N Stretching: Bands in the 1400-1480 cm⁻¹ region.
-
C=S Stretching: The thiocarbonyl "thioamide" band, which is often a mixed vibration, can be found in the region of 700-850 cm⁻¹ and sometimes near 1080 cm⁻¹.[16][17]
-
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) would be suitable.
Potential Applications in Drug Development and Research
Thiourea derivatives are a fertile ground for discovering new therapeutic agents.[1] The incorporation of an N-alkyl chain like heptyl is a common strategy in medicinal chemistry to enhance membrane permeability and interaction with hydrophobic pockets in biological targets.
-
Antimicrobial Agents: N-alkyl thioureas have shown promising antibacterial and antifungal activities.[4][18] The lipophilic heptyl chain could enhance the compound's ability to disrupt microbial cell membranes. It is a strong candidate for screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Research: Many thiourea-containing compounds inhibit cancer cell growth through various mechanisms.[1] The specific activity of 1-Heptyl-2-thiourea would need to be evaluated in relevant cancer cell lines.
-
Antioxidant Properties: The thiourea moiety can act as a radical scavenger, and derivatives are often evaluated for their antioxidant potential.[19]
-
Organocatalysis and Synthesis: Substituted thioureas are effective hydrogen-bond-donating catalysts in a variety of organic reactions.[12]
Safety and Handling
Based on the Safety Data Sheet (SDS) for 1-Heptyl-2-thiourea, the following precautions are necessary:[6][7]
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[6][7]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][7]
Conclusion
1-Heptyl-2-thiourea is a representative member of the N-alkyl-thiourea family, a class of compounds with significant, yet underexplored, potential. While specific experimental data on this molecule is sparse, a comprehensive understanding of its properties and behavior can be extrapolated from the rich chemistry of its analogues. Its straightforward synthesis and the established biological relevance of the thiourea scaffold make it an attractive target for further investigation in medicinal chemistry, materials science, and synthetic methodology development. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the applications of this versatile compound.
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